An In-depth Technical Guide to the Chemical Properties of Adenosine 5'-Monophosphate (AMP)
An In-depth Technical Guide to the Chemical Properties of Adenosine 5'-Monophosphate (AMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) 5'-monophosphate (AMP), also known as 5'-adenylic acid, is a fundamental nucleotide composed of a phosphate (B84403) group, the pentose (B10789219) sugar ribose, and the nucleobase adenine.[1] As a central molecule in numerous biochemical processes, AMP plays a critical role in cellular energy homeostasis, signal transduction, and as a monomeric unit of RNA.[2] This technical guide provides a comprehensive overview of the chemical properties of AMP, its involvement in key signaling pathways, and detailed experimental protocols for its analysis, serving as a vital resource for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Adenosine 5'-monophosphate is a white crystalline powder.[3][4] The free acid and its salts are stable for extended periods in a dry state, and neutral solutions also exhibit good stability.[3][5] However, solutions of AMP can degrade at room temperature over several days, but demonstrate stability for at least 25 weeks when refrigerated at 4°C.[6][7]
Physicochemical Data
A summary of the key physicochemical properties of adenosine 5'-monophosphate is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₅O₇P | [1][8][9] |
| Molar Mass | 347.22 g/mol | [1][5][8] |
| Melting Point | 196-200 °C (with decomposition) | [3][4] |
| pKa₁ | 3.8 (at 25 °C) | [3][4] |
| pKa₂ | 6.2 (at 25 °C) | [3][4] |
| Specific Optical Rotation | -47.5° (c=2, in 2% NaOH at 20°C) | [3][4] |
| Water Solubility | Soluble, especially with the addition of mild alkali. The solubility increases with temperature. | [3][4][10] |
| Ethanol Solubility | Slightly soluble | [3][4] |
| Molar Absorptivity (pH 7.0) | 15,400 M⁻¹cm⁻¹ at 259 nm | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of AMP.
| Spectroscopic Technique | Key Features | References |
| UV Absorbance | λmax at 257 nm (pH 1) and 259 nm (pH 7) | [4][11] |
| ¹H NMR | Chemical shifts (ppm): 8.577, 8.349, 6.162, 4.750, 4.510, 4.398, 4.15 | [12][13] |
| ³¹P NMR | A singlet at δ 3.5 (proton-decoupled) | [14] |
Key Signaling Pathways Involving AMP
AMP is a critical signaling molecule that regulates cellular energy status and participates in purinergic signaling.
AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[15] When cellular ATP levels decrease and the ratio of AMP/ATP or ADP/ATP increases, AMP binds to the γ subunit of AMPK. This binding allosterically activates AMPK and makes it a better substrate for upstream kinases, such as LKB1 and CaMKK2, which phosphorylate a key threonine residue (Thr172) on the α subunit, leading to full activation.[11][15]
Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein synthesis, lipid synthesis, and gluconeogenesis).[8][11][15]
AMPK Signaling Pathway Activation and Downstream Effects.
Purinergic Signaling Pathway
Purinergic signaling involves the release of purine (B94841) nucleotides and nucleosides, such as ATP and adenosine, which act as extracellular signaling molecules by binding to specific purinergic receptors.[2][16] Extracellular ATP can be sequentially hydrolyzed by ectonucleotidases (e.g., CD39) to ADP and then to AMP.[9][16] AMP is further hydrolyzed by ecto-5'-nucleotidase (CD73) to adenosine.[9][16]
Adenosine then binds to P1 (adenosine) receptors, which are G protein-coupled receptors (GPCRs) with four subtypes: A1, A2A, A2B, and A3.[16][17] The activation of these receptors triggers various downstream signaling cascades. For instance, A1 and A3 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[16] Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[9][16]
Extracellular AMP Metabolism and Adenosine Receptor Signaling.
Experimental Protocols
Accurate and reliable quantification and analysis of AMP are essential for research and development. The following sections provide detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for AMP Quantification
HPLC is a robust method for the simultaneous separation and quantification of adenosine phosphates.
Methodology:
-
Sample Preparation:
-
For cellular extracts, rapidly quench metabolic activity and extract nucleotides using a suitable method, such as perchloric acid extraction followed by neutralization.[18]
-
For other biological samples, ensure rapid chilling of heparinized samples to preserve in vivo levels.[18]
-
Centrifuge samples to remove precipitates.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 3 x 150 mm, 2.7 µm) is commonly used.[7][19]
-
Mobile Phase: An isocratic elution with a mobile phase of 50 mM potassium hydrogen phosphate buffer (pH 6.8) is effective.[7][19]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[7]
-
Injection Volume: 1 µL.[7]
-
Column Temperature: Maintain at 20 °C.[7]
-
-
Detection:
-
Quantification:
-
Prepare a series of standard solutions of AMP of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of AMP in the samples by interpolating their peak areas on the calibration curve.
-
General Workflow for HPLC Analysis of AMP.
Enzymatic Assay for AMP Quantification
Enzymatic assays offer a sensitive and specific method for AMP detection.
Methodology:
-
Principle: This assay involves a series of coupled enzyme reactions. AMP is first converted to ATP, which is then used in a reaction that produces a detectable signal (e.g., light or a colored product). A common approach involves the following steps:
-
AMP, in the presence of pyrophosphate and phosphoenolpyruvate, is converted by pyruvate (B1213749) phosphate dikinase (PPDK) to pyruvate and ATP.
-
Pyruvate is then converted by pyruvate oxidase to acetyl phosphate, CO₂, and hydrogen peroxide (H₂O₂).
-
The resulting H₂O₂ is detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP).[21]
-
-
Reagents:
-
AMP standard solutions
-
Assay buffer
-
Enzyme mixture (PPDK, pyruvate oxidase, HRP)
-
Fluorometric probe
-
Pyrophosphate and phosphoenolpyruvate
-
-
Procedure:
-
Pipette AMP standards and samples into a 96-well microtiter plate.
-
Add the reaction mixture containing the enzymes and substrates to each well.
-
Incubate the plate at room temperature for approximately 30 minutes, protected from light.[21]
-
Measure the fluorescence using a standard 96-well fluorometric plate reader at the appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the AMP standards.
-
Determine the concentration of AMP in the samples from the standard curve.
-
UV-Vis Spectrophotometry for AMP Quantification
UV-Vis spectrophotometry provides a rapid and straightforward method for determining AMP concentration.
Methodology:
-
Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. AMP has a characteristic absorbance maximum at approximately 259 nm at neutral pH.[4][5]
-
Reagents:
-
Buffer solution (e.g., 10 mM phosphate buffer, pH 7.0)
-
AMP standard solutions
-
-
Procedure:
-
Prepare a series of AMP standard solutions of known concentrations in the chosen buffer.
-
Prepare the unknown samples in the same buffer.
-
Measure the absorbance of the blank (buffer solution), standards, and samples at 259 nm using a UV-Vis spectrophotometer.
-
-
Quantification:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
-
Generate a standard curve by plotting the absorbance at 259 nm against the concentration of the AMP standards.
-
Alternatively, use the molar absorptivity of AMP (ε = 15,400 M⁻¹cm⁻¹ at 259 nm, pH 7.0) and the Beer-Lambert equation (A = εcl) to calculate the concentration (c), where A is the absorbance and l is the path length (typically 1 cm).[5]
-
Conclusion
Adenosine 5'-monophosphate is a multifaceted molecule with a well-defined set of chemical properties and a central role in cellular metabolism and signaling. A thorough understanding of its characteristics, its function in pathways like AMPK and purinergic signaling, and the methodologies for its precise analysis is indispensable for researchers and professionals in the life sciences and drug development. This guide provides a foundational resource to facilitate further investigation and application of this vital nucleotide.
References
- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 3. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]
- 4. Adenosine A1 and A2A Receptors in the Brain: Current Research and Their Role in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Purinergic control of AMPK activation by ATP released through connexin 43 hemichannels - pivotal roles in hemichannel-mediated cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Role of Purinergic Signaling in Heart Transplantation [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Adenosine 5'-monophosphate(61-19-8) 1H NMR [m.chemicalbook.com]
- 14. aiinmr.com [aiinmr.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Validation of a Fast and Simple HPLC-UV Method for the Quantification of Adenosine Phosphates in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HPLC Separation of Adenosine mono-, di- and triphosphates on Newcrom BH Column | SIELC Technologies [sielc.com]
- 21. Adenosine Monophosphate Assay Kit [cellbiolabs.com]
